molecular formula C4H5BrN2S B2567354 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole CAS No. 75341-29-6

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2567354
CAS No.: 75341-29-6
M. Wt: 193.06
InChI Key: HMJWTXBNPGZMDW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid to minimize the generation of toxic byproducts . This method is advantageous due to its high yield and minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the initial formation of the thiadiazole ring followed by bromomethylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(bromomethyl)-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJWTXBNPGZMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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